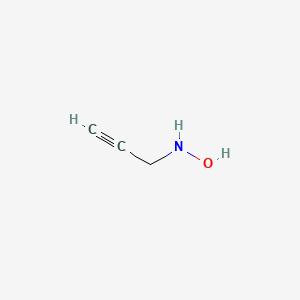
4-Chloro-3-ethynyl-5-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-ethynyl-5-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C7H3ClFN. This compound is notable for its unique structure, which includes a chlorine atom, an ethynyl group, and a fluorine atom attached to a pyridine ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where 4-chloro-3-fluoropyridine undergoes substitution with an ethynylating agent under basic conditions . The reaction conditions often include the use of a strong base such as potassium hydroxide (KOH) and a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of 4-Chloro-3-ethynyl-5-fluoropyridine may involve large-scale nucleophilic substitution reactions, optimized for yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-ethynyl-5-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium hydroxide (KOH), dimethyl sulfoxide (DMSO)
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds .
Aplicaciones Científicas De Investigación
4-Chloro-3-ethynyl-5-fluoropyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-ethynyl-5-fluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the ethynyl and fluorine groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
4-Chloro-3-fluoropyridine: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
3-Chloro-4-ethynyl-5-fluoropyridine: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
3,4-Difluoropyridine: Contains two fluorine atoms, which can alter its chemical properties and reactivity compared to 4-Chloro-3-ethynyl-5-fluoropyridine.
Uniqueness: this compound is unique due to the combination of its substituents, which impart specific reactivity and properties. The ethynyl group allows for versatile coupling reactions, while the fluorine and chlorine atoms influence the compound’s electronic properties and biological activity .
Propiedades
Fórmula molecular |
C7H3ClFN |
|---|---|
Peso molecular |
155.55 g/mol |
Nombre IUPAC |
4-chloro-3-ethynyl-5-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-3-10-4-6(9)7(5)8/h1,3-4H |
Clave InChI |
AYIBVHGVQHAHIJ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CN=CC(=C1Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B12975525.png)



![(S)-N-((S)-2-((S)-2-(4-(2-Chlorophenyl)thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(methylamino)propanamide](/img/structure/B12975548.png)


![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12975572.png)
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-4-(1H-1,2,4-triazol-1-yl)pyrimidin-2(1H)-one](/img/structure/B12975575.png)


